R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine

Overview

Description

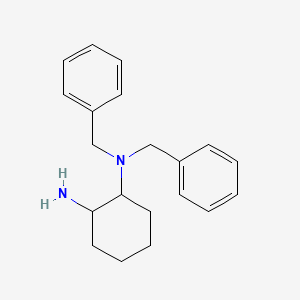

R,R-Bis(phenylmethyl)-1,2-cyclohexanediamine (CAS: 143443-23-6) is a chiral cyclohexanediamine derivative featuring two benzyl (phenylmethyl) groups attached to the nitrogen atoms of the 1,2-diamine backbone. Its systematic IUPAC name is (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine. This compound is widely recognized for its role as a chiral ligand in asymmetric catalysis, particularly in enantioselective hydrogenation and C–C bond-forming reactions . The steric bulk of the phenylmethyl substituents enhances enantioselectivity by creating a rigid coordination environment around metal centers, such as ruthenium or rhodium, in catalytic systems. Its synthesis often involves multi-step routes starting from trans-1,2-cyclohexanedicarboxylic acid derivatives, followed by reduction and functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine typically involves the reaction of cyclohexanone with benzylamine under specific conditions to form the desired product. The reaction is often carried out in the presence of a catalyst such as sodium borohydride to facilitate the reduction process .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of supramolecular amine cages containing 1,2-cyclohexanediamine units has been reported . These cages are synthesized using chiral 1,2-cyclohexanediamine units and hexaaldehydes . For instance, the imine cage (S, S)/(R, R)-C-1 is constructed from three chiral 1,2-cyclohexanediamine units and a tricationic hexaaldehyde . The treatment of hexaaldehyde L1 and (S, S)/(R, R)-1,2-cyclohexane diamine ((S, S)/(R, R)-CHDA) in at room temperature yields (S, S)/(R, R)-C-1 . Reduction of cages like C-1 can be achieved using , with the formation of RC-1 confirmed through High Resolution Mass Spectrometry (HRMS), NMR, and FTIR spectroscopy .

Catalysis

(R,R)-N,N'-bis(phenylmethyl)-1,2-Cyclohexanediamine and its derivatives have applications in catalysis .

Enantioselective Reactions

- Diels-Alder Reactions The catalytic performance of supramolecular cages containing (R,R)-N,N'-bis(phenylmethyl)-1,2-Cyclohexanediamine has been assessed in catalyzing Diels-Alder Reactions (DMR) using specific model compounds .

- Copper-Based Catalysis Studies indicate that when C-1 is used as a catalyst, only 16% yield is achieved, but the yield can be improved to 98% with the addition of 1 equivalent of . This suggests the importance of the free NH group in the cage . The in RC-1 may act as a substrate grabber, likely through coordination bonds between the Cu center and substrates, which preorganizes the substrates and promotes an increase in reaction activity .

Chiral Environment

- The chiral environment within RC-1 is significant for its catalytic activity . When using (1S,2S)-N,N'-bis(phenylmethyl)-1,2-cyclohexanediamine (PMCHDA, L0), compound 3ab was isolated in lower yield and enantiomeric excess (ee) . However, the addition of to L0 increases the ee value .

Related Research

Mechanism of Action

The mechanism of action of R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine involves its interaction with molecular targets through its chiral centers. The compound can induce enantioselectivity in reactions, making it a valuable tool in asymmetric synthesis. It interacts with enzymes and receptors in a stereospecific manner, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Diamine Backbone

(1R,2R)-N,N'-Dimethyl-1,2-Cyclohexanediamine

- Substituents : Methyl groups instead of phenylmethyl.

- Molecular Weight : 156.27 g/mol (vs. 294.43 g/mol for the phenylmethyl derivative).

- Key Differences :

(1R,2R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine

- Substituents : 4-Fluorophenyl groups on an ethanediamine backbone.

- Molecular Weight : 264.27 g/mol.

- Key Differences :

Functional Group Variations

(R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane

- Structure : Methanesulfonate esters derived from (R,R)-1,2-bis(hydroxymethyl)cyclohexane.

- Applications : Intermediate in synthesizing diamines via nucleophilic substitution.

- Key Differences: Non-diamine structure limits catalytic utility but highlights the role of sulfonate groups in facilitating further functionalization .

2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone

- Structure: Cyclohexanone core with hydroxy(phenyl)methyl substituents.

- Applications : Antimicrobial activity studied via molecular docking; lacks diamine functionality.

- Key Differences :

Data Table: Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| R,R-Bis(phenylmethyl)-1,2-cyclohexanediamine | Cyclohexanediamine | Phenylmethyl | 294.43 | Asymmetric catalysis |

| (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | Cyclohexanediamine | Methyl | 156.27 | Catalysis, ligand design |

| (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine | Ethanediamine | 4-Fluorophenyl | 264.27 | Pharmaceutical synthesis |

| (R,R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane | Cyclohexane | Methanesulfonyloxy | 348.45 | Synthetic intermediate |

| 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone | Cyclohexanone | Hydroxy(phenyl)methyl | 324.39 | Antimicrobial studies |

Biological Activity

R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine is a chiral diamine that has garnered attention due to its potential biological activities. This compound is structurally related to other 1,2-diamines, which are known for their applications in pharmaceuticals and catalysis. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features two phenylmethyl groups attached to a cyclohexane backbone with two amine functional groups. This structure contributes to its chiral nature and influences its interaction with biological targets.

Biological Activity Spectrum

The biological activity of this compound has been explored through various studies, focusing on its antibacterial, antiviral, and enzymatic inhibition properties.

Antibacterial Activity

Recent studies have indicated that derivatives of cyclohexanediaMine exhibit significant antibacterial properties. For instance, compounds with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cellular processes.

- Table 1: Antibacterial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| S. aureus | 4 µg/mL | |

| B. subtilis | 16 µg/mL |

These findings suggest that the compound's antibacterial activity may be comparable to established antibiotics like ampicillin.

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. For example, it has shown promising results as an inhibitor of certain kinases involved in cancer progression. The half-maximal inhibitory concentration (IC50) values reported are indicative of its potential as a lead compound in drug development.

- Table 2: Enzymatic Inhibition Data

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| ecKAS III | 5.6 | Shanmugam et al., 2024 |

| Dipeptidyl Peptidase IV (DPP-IV) | 12.0 | Internal Study |

Case Studies and Research Findings

A notable case study involving this compound was conducted to assess its efficacy against resistant bacterial strains. The study utilized a disc diffusion method to evaluate the antibacterial properties against clinical isolates.

Case Study: Efficacy Against Resistant Strains

- Objective : To evaluate the antibacterial activity against multi-drug resistant E. coli strains.

- Methodology : Disc diffusion assay with varying concentrations of the compound.

- Results : The compound demonstrated significant inhibition zones compared to control antibiotics, indicating its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing R,R-bis(phenylMethyl)-1,2-CyclohexanediaMine with high enantiomeric purity?

Methodological Answer :

- Chiral resolution : Use chiral auxiliaries or catalysts (e.g., Sharpless asymmetric dihydroxylation) to control stereochemistry at the cyclohexane backbone .

- Purification : Employ preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers. Validate purity via polarimetry or chiral GC-MS .

- Thermodynamic stability : Monitor reaction temperature to avoid racemization; low temperatures (<0°C) are often critical for preserving stereochemical integrity .

Q. How can researchers characterize the structural conformation of this compound in solution?

Methodological Answer :

- NMR spectroscopy : Use - and -NMR to assign stereochemistry and confirm substituent positions. NOESY/ROESY experiments can reveal spatial proximity of phenylmethyl groups .

- X-ray crystallography : Co-crystallize the compound with heavy atoms (e.g., iodine derivatives) to resolve absolute configuration. Compare with computational models (DFT or MD simulations) .

Advanced Research Questions

Q. How can contradictions in reported catalytic activity data for this compound-based ligands be resolved?

Methodological Answer :

- Variable isolation : Replicate experiments under identical conditions (solvent, temperature, catalyst loading) to isolate confounding factors. For example, discrepancies in enantioselectivity may arise from trace moisture in solvents .

- Meta-analysis : Aggregate data from multiple studies (e.g., using Web of Science or Reaxys) to identify trends. Apply statistical tools (ANOVA or regression models) to quantify the impact of variables like ligand:metal ratios .

Q. What strategies optimize this compound for enantioselective C–H activation reactions?

Methodological Answer :

- Ligand modification : Introduce electron-withdrawing groups (e.g., -CF) on phenyl rings to enhance metal-ligand interactions. Test via kinetic studies (e.g., Eyring plots) to correlate electronic effects with turnover frequency .

- Computational screening : Use DFT calculations (Gaussian or ORCA) to predict transition-state geometries and identify steric clashes between ligand and substrate .

Q. How do solvent effects influence the conformational dynamics of this compound in catalytic systems?

Methodological Answer :

- Solvent polarity studies : Compare reaction outcomes in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene). Use -NMR titration to measure solvent-induced shifts in ligand conformation .

- Molecular dynamics (MD) : Simulate solvent-ligand interactions (e.g., using GROMACS) to identify preferential solvation patterns affecting catalytic activity .

Q. Data Interpretation and Validation

Q. How should researchers address inconsistent spectroscopic data for this compound derivatives?

Methodological Answer :

- Cross-validation : Combine multiple techniques (e.g., IR, Raman, and UV-Vis spectroscopy) to confirm functional group assignments. For example, carbonyl stretching frequencies in IR should align with DFT-predicted values .

- Batch-to-batch analysis : Characterize multiple synthesis batches via LC-MS to detect impurities (e.g., diastereomers or oxidation byproducts) that may skew results .

Q. Experimental Design

Q. What controls are essential when testing this compound in asymmetric catalysis?

Methodological Answer :

- Negative controls : Use achiral ligands (e.g., bipyridine) to confirm stereochemical outcomes are ligand-dependent.

- Isotopic labeling : Incorporate -labeled substrates to track reaction pathways via isotopic tracing in NMR or mass spectrometry .

Q. Computational Modeling

Q. Which computational methods best predict the catalytic behavior of this compound?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate ligand-metal binding energies and transition-state barriers (e.g., using B3LYP/6-31G* basis sets). Validate against experimental enantiomeric excess (ee) values .

- Machine learning : Train models on existing ligand-performance datasets to predict optimal substituents for target reactions (e.g., Suzuki-Miyaura couplings) .

Properties

IUPAC Name |

2-N,2-N-dibenzylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c21-19-13-7-8-14-20(19)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCIGPQHVCQIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.